molecular formula C20H25N3O B6111696 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide

Cat. No. B6111696
M. Wt: 323.4 g/mol
InChI Key: VTNOQBVPEFJIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide, commonly known as DMTI, is a small molecule inhibitor that has gained significant attention in the field of cancer research. DMTI has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of DMTI is not fully understood. However, it has been proposed that DMTI inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of cell growth and differentiation. DPP-IV inhibition leads to the accumulation of certain peptides, which in turn, inhibit the growth of cancer cells. DMTI has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer.
Biochemical and physiological effects:
DMTI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which is involved in the regulation of glucose metabolism and immune function. DMTI has also been shown to modulate the expression of various genes involved in cancer progression and metastasis. In addition to its anti-cancer properties, DMTI has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

DMTI has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. DMTI has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for the development of new anti-cancer drugs. However, there are also some limitations to using DMTI in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DMTI is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of DMTI. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another direction is to explore its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability could lead to the development of new and improved DMTI-based drugs. Finally, the study of DMTI in other disease models, such as inflammatory diseases and cardiovascular diseases, could provide new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of DMTI has been described in several research papers. The most common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-pentenoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium bicarbonate to obtain the final compound, DMTI. The purity and yield of DMTI can be improved by using different solvents and purification techniques.

Scientific Research Applications

DMTI has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMTI has also been tested in animal models of cancer and has demonstrated significant tumor growth inhibition. In addition to its anti-cancer properties, DMTI has been shown to have anti-inflammatory and anti-angiogenic effects.

properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-5-9-20(24)22-18-7-6-8-19-17(18)13-21-23(19)16-11-14(2)10-15(3)12-16/h4,10-13,18H,1,5-9H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNOQBVPEFJIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.